Calcium chromate dihydrate

Description

Properties

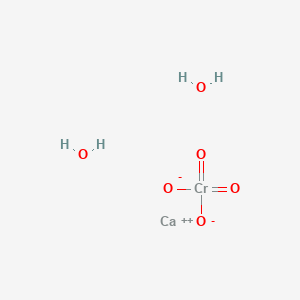

IUPAC Name |

calcium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFSVSISUGYRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCrO4.2H2O, CaCrH4O6 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-19-0 (Parent) | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074872 | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C). | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8012-75-7, 10060-08-9 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

392 °F (loses 2H2O) (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Calcium Chromate Dihydrate: Synthesis, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound of significant industrial importance but also of considerable toxicological concern. This document details its synthesis, core physicochemical properties, and the cellular mechanisms underlying its toxicity, providing essential information for professionals in research and development.

Physicochemical Properties

Calcium chromate dihydrate is a bright yellow crystalline powder.[1][2] As a compound containing hexavalent chromium, it is a strong oxidizing agent and is classified as a human carcinogen.[1] The dihydrate form is the most commonly encountered, which loses its two water molecules upon heating to 200°C (392°F) to form the anhydrous salt.[1][2]

Quantitative Data Summary

The key physical and chemical properties of calcium chromate and its dihydrate form are summarized in the table below for easy reference and comparison.

| Property | This compound (CaCrO₄·2H₂O) | Anhydrous Calcium Chromate (CaCrO₄) |

| CAS Number | 8012-75-7, 10060-08-9 | 13765-19-0 |

| Molecular Formula | CaCrH₄O₆ | CaCrO₄ |

| Molar Mass | 192.10 g/mol | 156.07 g/mol |

| Appearance | Bright yellow crystalline powder | Bright yellow powder |

| Crystal System | Orthorhombic | Tetragonal |

| Lattice Parameters | a, b, c ≠; α=β=γ=90° (Specific data requires consulting original 1932 literature) | a = 7.25 Å, c = 6.34 Å; α=β=γ=90° |

| Density | ~3.12 g/cm³ | 3.12 g/cm³ |

| Dehydration Temp. | 200 °C (Loses 2H₂O) | N/A |

| Solubility in Water | 16.3 g/100 mL (20 °C) 18.2 g/100 mL (40 °C) | 4.5 g/100 mL (0 °C) 2.25 g/100 mL (20 °C) |

| Solubility in Alcohol | Practically insoluble | Practically insoluble |

Note: The primary crystallographic data for this compound originates from a 1932 publication by J.H. Clouse. While it identifies the crystal system as orthorhombic, the specific lattice parameters are not available in modern searchable databases and require consultation of the original article.[3][4]

Synthesis of this compound

This compound is typically synthesized via aqueous precipitation reactions. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Metathesis Reaction

This is the most common and straightforward method for producing this compound, involving the reaction between aqueous solutions of a soluble calcium salt and a soluble chromate salt.[1]

Reaction: Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄·2H₂O(s) + 2NaCl(aq)

Methodology:

-

Reagent Preparation:

-

Prepare a 1.0 M solution of sodium chromate (Na₂CrO₄) by dissolving 161.97 g in 1 L of deionized water.

-

Prepare a 1.0 M solution of calcium chloride (CaCl₂) by dissolving 110.98 g in 1 L of deionized water.

-

-

Precipitation:

-

In a beaker equipped with a magnetic stirrer, slowly add the 1.0 M calcium chloride solution dropwise to the stirring 1.0 M sodium chromate solution at room temperature.

-

A bright yellow precipitate of this compound will form immediately.

-

-

Digestion & Filtration:

-

Continue stirring the slurry for 1-2 hours to allow the precipitate to digest, which can improve filterability. The final pH of the slurry should be maintained between 6.5 and 7.0.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

-

Washing & Drying:

-

Wash the filter cake with several portions of deionized water to remove the soluble sodium chloride byproduct.

-

Continue washing until a silver nitrate (B79036) test on the filtrate shows no presence of chloride ions.

-

Dry the bright yellow solid in a drying oven at a temperature below 100°C to prevent premature dehydration. The theoretical yield is quantitative.

-

Experimental Protocol 2: Ammonium (B1175870) Chromate & Calcium Hydroxide (B78521) Reaction

This method, adapted from patent literature, is suitable for producing high-purity calcium chromate and avoids carbonate impurities.

Reactions:

-

2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O (followed by conversion to chromate)

-

(NH₄)₂CrO₄(aq) + Ca(OH)₂(aq) → CaCrO₄(s) + 2NH₃(g) + 2H₂O(l)

Methodology:

-

Ammonium Chromate Formation:

-

Dissolve 141 g (1.41 moles) of chromium trioxide (CrO₃) in 120 mL of water in a reaction vessel.

-

Slowly add 185 mL of ammonium hydroxide solution (containing 2.81 moles of ammonia) to the chromium trioxide solution. Maintain the temperature at approximately 65-75°C during the addition until a pH of about 7 is reached.

-

-

Calcium Hydroxide Slurry:

-

Prepare a fresh slurry of calcium hydroxide by slaking 79 g (1.41 moles) of calcium oxide (CaO) in 300 mL of water.

-

-

Precipitation:

-

Add the calcium hydroxide slurry to the warm ammonium chromate solution. A yellow precipitate will form immediately.

-

Maintain the reaction temperature between 65°C and 70°C. The reaction is driven to completion by the evolution of ammonia (B1221849) gas.

-

Continue the reaction until the pH of the slurry reaches 10-11 to ensure complete precipitation.

-

-

Digestion, Filtration & Drying:

-

Digest the precipitate by maintaining the temperature and stirring for one hour.

-

Filter the product using vacuum filtration and wash thoroughly with deionized water.

-

Dry the product in an oven at 110°C. The expected purity is ≥96%.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the metathesis reaction.

Toxicological Profile and Cellular Signaling

The significant health risks associated with calcium chromate are due to the presence of hexavalent chromium [Cr(VI)]. Understanding its mechanism of toxicity is critical for safety and is a key consideration for drug development professionals, particularly concerning manufacturing safety and the assessment of potential impurities. Cr(VI) is a potent carcinogen, and its toxicity is mediated by its intracellular reduction.

Mechanism of Carcinogenicity

-

Cellular Uptake: The chromate anion (CrO₄²⁻) is structurally similar to the sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) anions. This mimicry allows it to be actively transported into cells through non-specific anion transport channels.

-

Intracellular Reduction & Oxidative Stress: Once inside the cell, Cr(VI) undergoes a multi-step reduction to the more stable trivalent state, Cr(III). This reduction is carried out by cellular reductants like ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH). This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, as well as highly reactive Cr(V) and Cr(IV) intermediates. The resulting surge in ROS leads to significant oxidative stress, damaging lipids, proteins, and DNA.

-

DNA Damage: The ultimate product, Cr(III), along with the reactive intermediates, can directly damage genetic material. Cr(III) is known to form stable coordination complexes with DNA, leading to the formation of Cr-DNA adducts and DNA-protein crosslinks. This, combined with the oxidative damage from ROS, results in DNA strand breaks (both single and double-strand).

-

Genomic Instability & Carcinogenesis: The extensive DNA damage overwhelms cellular repair mechanisms. Unrepaired or misrepaired DNA leads to mutations, chromosomal aberrations, and genomic instability, which are hallmarks of carcinogenesis.

Signaling Pathway Diagram

The following diagram visualizes the key events in the cellular toxicity pathway of hexavalent chromium.

Conclusion

This compound is a compound with well-defined synthesis routes and physicochemical properties. Its primary significance to the scientific and pharmaceutical community lies in its high toxicity. The detailed mechanism, involving cellular uptake, intracellular reduction, oxidative stress, and extensive DNA damage, underscores the severe carcinogenic hazard posed by all hexavalent chromium compounds. Professionals in all related fields must adhere to strict safety protocols when handling this material to mitigate the risk of exposure and environmental contamination.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Calcium Chromate Dihydrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystalline structure of materials is paramount. This guide provides an in-depth technical analysis of the crystal structure of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound of interest in various chemical and industrial applications.

Calcium chromate dihydrate crystallizes in the orthorhombic crystal system, specifically within the Pbcm space group. The determination of its crystal structure provides critical insights into the spatial arrangement of its constituent atoms—calcium, chromium, oxygen, and the water molecules of hydration. This knowledge is fundamental for understanding its physical and chemical properties, stability, and potential interactions in various applications.

Crystallographic Data Summary

The precise atomic arrangement of this compound has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a quantitative overview of the material's structure.

| Crystal System | Space Group |

| Orthorhombic | Pbcm |

Table 1: Crystal System and Space Group of this compound.

| Unit Cell Parameters | |

| a | Data not available |

| b | Data not available |

| c | Data not available |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (ų) | Data not available |

| Z | Data not available |

Table 2: Unit Cell Parameters for this compound. Note: Specific unit cell dimensions (a, b, c) and other quantitative data from the primary reference are not publicly available in the searched resources.

| Atom | Wyckoff Position | x | y | z |

| Ca | n/a | n/a | n/a | n/a |

| Cr | n/a | n/a | n/a | n/a |

| O1 | n/a | n/a | n/a | n/a |

| O2 | n/a | n/a | n/a | n/a |

| O(H₂O) | n/a | n/a | n/a | n/a |

Table 3: Atomic Coordinates for this compound. Note: Atomic coordinate data is not available in the searched resources.

| Bond | Length (Å) | Angle | Degree (°) |

| Cr-O | n/a | O-Cr-O | n/a |

| Ca-O | n/a | O-Ca-O | n/a |

Table 4: Selected Bond Lengths and Angles for this compound. Note: Specific bond length and angle data is not available in the searched resources.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

High-purity single crystals of this compound suitable for X-ray diffraction can be synthesized via a controlled precipitation reaction in an aqueous solution.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium (or potassium) chromate of known concentrations.

-

Slowly add the calcium chloride solution to the chromate solution with constant stirring.

-

The formation of a bright yellow precipitate of this compound will be observed.

-

To promote the growth of single crystals, the rate of addition and the temperature of the solution should be carefully controlled. Slow evaporation of the solvent from a saturated solution can also be employed to obtain larger crystals.

-

The resulting crystals are then isolated by filtration, washed with deionized water, and dried under controlled conditions to prevent dehydration.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional atomic arrangement is determined using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable detector (e.g., CCD or CMOS).

-

A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).

-

A cryo-system for low-temperature data collection to minimize thermal vibrations.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head.

-

Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A series of initial diffraction images are collected to determine the unit cell parameters, crystal system, and space group.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles. The intensities of the diffracted X-ray beams are recorded by the detector.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption effects. This results in a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson techniques to determine the initial positions of the heavier atoms (Ca and Cr). Subsequent refinement using least-squares methods allows for the precise determination of the positions of all atoms, including the oxygen atoms of the chromate group and the water molecules.

Experimental Workflow

The logical progression from the initial synthesis of the material to the final determination of its crystal structure is a critical aspect of crystallographic analysis.

This comprehensive guide provides a foundational understanding of the crystal structure of this compound. The detailed protocols and workflow are intended to support researchers in their efforts to characterize this and similar inorganic crystalline materials.

Navigating the Solubility Landscape of Calcium Chromate Dihydrate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding of the underlying principles and procedures. While quantitative solubility data for calcium chromate dihydrate in organic solvents is sparse in publicly available literature, this guide equips researchers with the necessary information to assess its solubility profile for various applications.

Quantitative Solubility Data

This compound is generally characterized by its low solubility in most organic solvents. The available literature predominantly describes its solubility in qualitative terms. A summary of this information is presented below. It is important to note that even solvents described as "insoluble" may exhibit some minute degree of solubility that could be significant in sensitive applications.

| Organic Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Ethanol | C₂H₅OH | Polar Protic | Practically Insoluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble in the anhydrous form, but reacts |

| Acetone | (CH₃)₂CO | Polar Aprotic | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Insoluble |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, a robust experimental protocol is essential. The following details a standard methodology for determining the solubility of a sparingly soluble inorganic salt in an organic medium.

Materials and Equipment

-

Solute: High-purity this compound (CaCrO₄·2H₂O)

-

Solvent: Analytical grade organic solvent of interest

-

Apparatus:

-

Temperature-controlled shaker or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Centrifuge (optional)

-

Analytical instrument for chromium quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or UV-Vis Spectrophotometer with a suitable chromogenic agent)

-

Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble salts, this may range from 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the settling of undissolved solid.

-

Carefully draw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be positioned well above the solid phase.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification of Dissolved Chromate:

-

Analyze the concentration of chromium in the diluted solution using a calibrated analytical instrument.

-

Prepare a series of standard solutions of known chromium concentrations in the same organic solvent to generate a calibration curve.

-

The absorbance or signal intensity of the sample is then used to determine its chromium concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility of this compound is calculated from the determined chromium concentration, taking into account any dilution factors.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or parts per million (ppm).

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided in the DOT language for use with Graphviz.

Conclusion

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Chromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O). The information presented herein is synthesized from peer-reviewed literature and established analytical chemistry principles. This document details the decomposition pathway, quantitative data derived from thermal analysis, and standardized experimental protocols.

Introduction

Calcium chromate dihydrate is a bright yellow crystalline solid with important applications in various industrial processes, including as a corrosion inhibitor and in pyrotechnic compositions. A thorough understanding of its thermal stability and decomposition pathway is critical for ensuring its safe handling, storage, and efficacy in high-temperature applications. The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt at significantly higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through two primary stages:

-

Dehydration: Upon heating, this compound loses its two molecules of water of crystallization to form anhydrous calcium chromate. This is an endothermic process.

CaCrO₄·2H₂O(s) → CaCrO₄(s) + 2H₂O(g) -

Decomposition of Anhydrous Calcium Chromate: At much higher temperatures, the resulting anhydrous calcium chromate decomposes. The primary decomposition product identified in the literature is calcium chromite (CaCr₂O₄), with the release of oxygen and the formation of other calcium-chromium oxides at even more extreme temperatures.[1][2] The decomposition reaction is complex and can be influenced by the surrounding atmosphere.[2] A key reaction in an air atmosphere is:

2CaCrO₄(s) → Ca₂Cr₂O₅(s) + Cr₂O₃(s) + O₂(g) (a simplified representation, with further reactions possible)A study involving the heating of pure CaCrO₄ in air identified a decomposition to CaCr₂O₄.[2]

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data associated with the thermal decomposition of this compound. The data for the dehydration step is based on theoretical calculations, while the data for the decomposition of the anhydrous salt is derived from experimental studies on pure CaCrO₄.[1]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydration | ~100 - 250 °C[3] | ~18.74% (theoretical) | H₂O | CaCrO₄ |

| Anhydrous Decomposition | > 1000 °C[1][2] | ~5% (experimental for pure CaCrO₄)[1] | O₂ | CaCr₂O₄ and other mixed oxides |

Note: The experimental mass loss for the second stage is based on the decomposition of pure CaCrO₄ and may vary for the anhydrous salt formed in situ from the dihydrate.

Experimental Protocols

The following protocols are synthesized from standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of inorganic hydrated salts.[4][5]

Sample Preparation

-

Sample Source: Obtain a high-purity sample of this compound.

-

Grinding: If the sample consists of large crystals, gently grind a small amount to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat transfer during analysis.

-

Storage: Store the sample in a desiccator to prevent changes in hydration state before the experiment.

Instrumentation and Parameters

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended. A Netzsch STA 449C or a similar instrument is suitable.[2]

-

Crucibles: Use alumina (B75360) or platinum crucibles. Ensure the crucibles are clean and have been blanked (run empty) to establish a stable baseline.

-

Sample Mass: Accurately weigh a sample of 5-10 mg into the crucible.

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen or argon) or in an oxidizing atmosphere (e.g., dry air). A typical flow rate is 50-100 mL/min.

-

Heating Rate: A linear heating rate of 5-10 °C/min is recommended. A slower heating rate can improve the resolution of thermal events.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to at least 1200 °C to ensure complete decomposition.

Data Analysis

-

TGA Curve: Analyze the TGA thermogram to determine the onset and end temperatures of each mass loss step. Quantify the percentage mass loss for each step.

-

DSC Curve: Analyze the DSC curve to identify endothermic and exothermic events. The dehydration will be represented by an endothermic peak, and the high-temperature decomposition may show complex endothermic and/or exothermic features.

-

Evolved Gas Analysis (EGA): For a more detailed analysis of the decomposition products, the thermal analyzer can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous species evolved at each decomposition stage.[6]

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to Calcium Chromate Dihydrate for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, biological impact, and analytical methodologies pertaining to Calcium Chromate (B82759) Dihydrate.

Introduction

Calcium chromate dihydrate (CaCrO₄·2H₂O) is a yellow crystalline solid recognized for its utility as a pigment, corrosion inhibitor, and in electroplating processes.[1][2] However, its significance in the biomedical and toxicological fields stems from the presence of hexavalent chromium [Cr(VI)], a well-established carcinogen.[3][4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental health studies or as a chemical intermediate.

Chemical and Physical Properties

A number of CAS (Chemical Abstracts Service) numbers are associated with calcium chromate and its various forms. For the dihydrate, the most pertinent CAS number is 8012-75-7 . The anhydrous form is often referenced by the parent CAS number 13765-19-0 . It is crucial for researchers to note the specific form of the compound they are working with, as properties can vary.

Quantitative Data Summary

The following tables summarize the key quantitative data for calcium chromate and its dihydrate form.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | CaCrH₄O₆ | [5] |

| Molecular Weight | 192.10 g/mol | [5] |

| Appearance | Bright yellow powder | [1] |

| Melting Point | 200 °C (loses 2H₂O) | [1] |

| Solubility in Water | 16.3 g/100 mL (20 °C) | [6] |

| 18.2 g/100 mL (40 °C) | [6] | |

| Solubility | Soluble in acid; practically insoluble in alcohol | [2][6] |

| Density | 3.12 g/cm³ (anhydrous) | [6] |

Table 2: CAS Registry Information

| Compound Form | CAS Number |

| This compound | 8012-75-7 |

| Calcium chromate (anhydrous) | 13765-19-0 |

| Related CAS Number | 10060-08-9 |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, which are foundational for experimental research.

Synthesis of this compound

Method 1: Salt Metathesis Reaction

This is the most common laboratory-scale synthesis method.[1][5]

-

Principle: A precipitation reaction between a soluble calcium salt and a soluble chromate salt in an aqueous solution.

-

Reagents:

-

Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

-

Calcium chloride (CaCl₂)

-

-

Procedure:

-

Prepare separate aqueous solutions of sodium chromate and calcium chloride of known molarity.

-

Slowly add the calcium chloride solution to the sodium chromate solution with constant stirring.

-

A bright yellow precipitate of this compound will form immediately. The reaction is as follows: Na₂CrO₄ + CaCl₂ + 2H₂O → CaCrO₄·2H₂O(s) + 2NaCl

-

Allow the precipitate to settle, then filter the mixture using vacuum filtration.

-

Wash the precipitate with deionized water to remove soluble impurities, such as sodium chloride.

-

Dry the resulting solid at a temperature below 200°C to preserve the dihydrate form.[1]

-

Method 2: Process using Chromium Trioxide and Calcium Oxide

A patented industrial process provides an alternative route.[7]

-

Principle: Reaction of ammonium (B1175870) chromate (formed in situ) with calcium hydroxide (B78521).

-

Reagents:

-

Chromium trioxide (CrO₃)

-

Ammonium hydroxide (NH₄OH)

-

Calcium oxide (CaO)

-

-

Procedure:

-

React aqueous chromium trioxide with ammonium hydroxide to form an aqueous solution of ammonium chromate. This reaction should be controlled to maintain a temperature of approximately 65-75°C until a pH of about 7 is reached.

-

Separately, slake calcium oxide with water to form an aqueous suspension of calcium hydroxide.

-

Add the calcium hydroxide suspension to the ammonium chromate solution. The temperature should be maintained at 65-70°C.

-

A yellow precipitate of calcium chromate forms. The reaction is driven to completion by the evolution of ammonia (B1221849) gas and the insolubility of the product in the alkaline medium.[7]

-

The precipitate is then filtered, washed, and dried.

-

Quantitative Analysis of Hexavalent Chromium

Given the biological significance of the Cr(VI) state, its quantification is often necessary.

-

Method: Raman Spectroscopy

-

Principle: This technique measures the vibrational modes of molecules. For chromate, characteristic Raman bands can be used for quantification. Surface-Enhanced Raman Spectroscopy (SERS) can be employed for detecting low concentrations.

-

Instrumentation: A Raman spectrometer. For SERS, a substrate of gold nanoparticles modified with a capping agent like poly(diallyldimethylammonium) chloride (PDDA) can be used.[8]

-

Procedure (for SERS):

-

Prepare a series of standard solutions of known Cr(VI) concentrations.

-

Mix the sample or standard with the PDDA-capped gold nanoparticle solution.

-

Acquire the Raman spectrum. The intensity of a characteristic chromate band (e.g., around 902 cm⁻¹) is measured.

-

A calibration curve is constructed by plotting the band intensity against the concentration of the standards. The concentration of the unknown sample can then be determined from this curve. The use of an internal standard, such as the 520 cm⁻¹ band of silicon, can improve quantitative accuracy.[8]

-

-

Biological Activity and Signaling Pathways

This compound's biological effects are predominantly attributed to the hexavalent chromium ion. Cr(VI) is a potent cellular toxin and carcinogen, primarily through its ability to induce oxidative stress.[2][9]

Mechanism of Toxicity

Cr(VI) readily enters cells through anion transport channels.[9] Once inside, it is reduced to lower oxidation states, including Cr(V), Cr(IV), and ultimately the more stable Cr(III).[10] This reduction process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[2][11] The overproduction of ROS leads to a state of oxidative stress, causing damage to cellular macromolecules including DNA, lipids, and proteins.[2] This can result in DNA strand breaks, adduct formation, and genomic instability, which are key events in carcinogenesis.[10]

Cellular Signaling Pathways

While no signaling pathways are exclusively specific to this compound, the intracellular presence of Cr(VI) from this compound can trigger several critical signaling cascades, particularly those responsive to oxidative stress and DNA damage.

Caption: Cr(VI)-Induced Oxidative Stress Signaling.

-

p53 Pathway: DNA damage activates the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[2][12]

-

MAPK Pathway: Oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[12]

-

NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response and can also be activated by ROS.[10] Chronic inflammation driven by this pathway can contribute to cancer development.

The interplay of these pathways determines the ultimate fate of a cell exposed to Cr(VI), which can range from successful repair and survival to apoptosis or malignant transformation.[6]

Conclusion

This compound, while useful in certain industrial applications, presents a significant health hazard due to its hexavalent chromium content. For researchers and those in drug development, a thorough understanding of its chemical properties, synthesis, and particularly its mechanism of toxicity is essential. The induction of oxidative stress and the subsequent activation of complex signaling networks are central to its biological impact. The experimental protocols outlined in this guide provide a foundation for further investigation into the properties and effects of this compound.

References

- 1. Calcium chromate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Carcinogenicity of chromium and chemoprevention: a brief update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 8012-75-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. US4029735A - Process for making calcium chromate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction of p53-independent apoptotic pathway induced by hexavalent chromium in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Calcium chromate dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of calcium chromate (B82759) dihydrate, along with detailed experimental protocols for its synthesis and analysis. Given its classification as a toxic and carcinogenic substance, its application in drug development is highly unlikely; however, this guide serves as a technical reference for its handling and characterization in a research setting.

Core Properties and Data

Calcium chromate is an inorganic compound that is typically found in its dihydrate form (CaCrO₄·2H₂O) as a bright yellow solid.[1][2] The anhydrous form, CaCrO₄, is a rare mineral known as chromatite.[1]

Quantitative Data Summary

The key quantitative properties of calcium chromate and its dihydrate form are summarized in the table below for easy reference and comparison.

| Property | Calcium Chromate Dihydrate | Calcium Chromate (Anhydrous) |

| Molecular Formula | CaCrO₄·2H₂O or CaCrH₄O₆[3][4] | CaCrO₄[1] |

| Molecular Weight | 192.10 g/mol [2][3] | 156.072 g/mol [1] |

| Appearance | Bright yellow powder[2][3] | Bright yellow powder[1] |

| Density | - | 3.12 g/cm³[1][5] |

| Melting Point | Decomposes at 200°C (392°F), losing water[1][2] | 2,710 °C (4,910 °F; 2,980 K)[1][5] |

| Solubility in Water | 16.3 g/100 mL (20 °C)[1][5] | 2.25 g/100 mL (20 °C)[1][5] |

| Other Solubilities | Soluble in acid; practically insoluble in alcohol.[1][5] | Soluble in acid; practically insoluble in alcohol.[1] |

Experimental Protocols

Due to the hazardous nature of hexavalent chromium compounds, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Calcium chromate is a strong oxidizing agent and a known human carcinogen and mutagen.[1][5]

Protocol 1: Synthesis of this compound via Metathesis

This protocol describes the synthesis of this compound through a salt metathesis reaction in an aqueous solution.[1][3]

Materials:

-

Sodium chromate (Na₂CrO₄)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of sodium chromate and calcium chloride.

-

Precipitation: Slowly add the calcium chloride solution to the sodium chromate solution while stirring continuously. A bright yellow precipitate of this compound will form. The reaction is as follows: Na₂CrO₄ (aq) + CaCl₂ (aq) → CaCrO₄·2H₂O (s) + 2 NaCl (aq)[1]

-

Isolation: Isolate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the precipitate with deionized water to remove the soluble sodium chloride byproduct.

-

Drying: Dry the resulting solid. The dihydrate form loses its water of hydration at temperatures above 200°C to yield the anhydrous form.[1] For analyses that require the anhydrous form, drying for four hours at 600°C has been identified as optimal.[6]

Protocol 2: Analysis of Carbonate Impurity

This protocol outlines a method for determining the percentage of carbonate impurity in calcium chromate samples using a Knorr Alkalimeter, a technique suitable for quality control.[7]

Apparatus:

-

Knorr Alkalimeter

-

Heating mantle

-

Reaction flask

-

Condenser

-

Gas washing tower

-

Absorption tube

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh a sample of the synthesized calcium chromate.

-

Apparatus Setup: Assemble the Knorr Alkalimeter apparatus. The reaction flask contains the sample. The system is designed to release carbon dioxide from the sample upon acidification, which is then captured and weighed.

-

Acidification: Introduce a strong acid (e.g., sulfuric acid) into the reaction flask to react with any carbonate impurities, generating CO₂ gas. CaCO₃ (s) + H₂SO₄ (aq) → CaSO₄ (s) + H₂O (l) + CO₂ (g)

-

Gas Purification: Pass the evolved gases through a condenser and a drying agent to remove water vapor and other potential interferences.

-

CO₂ Absorption: The purified CO₂ is passed through a pre-weighed absorption tube containing a CO₂ absorbent (e.g., ascarite).

-

Quantification: The increase in the mass of the absorption tube corresponds to the amount of CO₂ evolved from the sample.

-

Calculation: Calculate the percentage of carbonate in the original sample based on the mass of CO₂ collected. This method has demonstrated a recovery of 99.7% for pure calcium carbonate standards.[7]

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent analysis for carbonate impurities.

Caption: Workflow for the synthesis and quality control analysis of this compound.

References

- 1. Calcium chromate - Wikipedia [en.wikipedia.org]

- 2. This compound | CaCrH4O6 | CID 165806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 8012-75-7 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. Calcium chromate - Sciencemadness Wiki [sciencemadness.org]

- 6. osti.gov [osti.gov]

- 7. Determination of percent carbonate in calcium chromate and barium chromate (Technical Report) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Chromate Dihydrate (CaCrO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is an inorganic compound that presents as a bright yellow crystalline solid.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and thermal behavior. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of its characteristics.

Physical Properties

Calcium chromate dihydrate is a bright yellow powder.[2] It is the most common form of calcium chromate, an inorganic compound with the formula CaCrO₄.[1] The anhydrous form of calcium chromate is rare and exists in nature as the mineral chromatite.[1]

Quantitative Physical Data

A summary of the key physical properties of both the dihydrate and anhydrous forms of calcium chromate is presented in Table 1 for comparative analysis.

| Property | CaCrO₄·2H₂O | CaCrO₄ (Anhydrous) |

| Molar Mass | 192.10 g/mol [2] | 156.072 g/mol [1] |

| Appearance | Bright yellow powder[2] | Bright yellow powder[1] |

| Density | Not specified | 3.12 g/cm³[1] |

| Melting Point | Loses water at 200°C (392°F)[1][2] | 2,710 °C (4,910 °F; 2,980 K)[1] |

| Solubility in Water | 16.3 g/100 mL (20°C)[1]18.2 g/100 mL (40°C)[1] | 4.5 g/100 mL (0°C)[1]2.25 g/100 mL (20°C)[1] |

| Crystal Structure | Monoclinic[3] | Tetragonal[4] |

Chemical Properties and Reactivity

Calcium chromate, in both its hydrated and anhydrous forms, is a strong oxidizing agent.[1] It can react with reducing agents to generate heat and potentially gaseous products, which can lead to the pressurization of closed containers.[2] These reactions can be rapid or even explosive and may require an initiation source such as heat, a spark, or a catalyst.[2]

Key chemical reactions and incompatibilities include:

-

Reaction with Reducing Agents: As a strong oxidizing agent, it reacts with organic compounds and reducing agents.[1]

-

Explosive Reactions: Solid calcium chromate can react explosively with hydrazine.[1]

-

Violent Combustion: It can burn violently when mixed with boron and ignited.[1]

-

Incompatible Absorbents: Caution should be exercised with cellulose-based and expanded polymeric absorbents.

Synthesis of CaCrO₄·2H₂O

The most common method for synthesizing this compound is through a salt metathesis reaction in an aqueous solution.[1]

Reaction: Na₂CrO₄ + CaCl₂ → CaCrO₄↓ + 2 NaCl[1]

In this process, a solution of sodium chromate is reacted with a solution of calcium chloride. The less soluble this compound precipitates out of the solution.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize CaCrO₄·2H₂O via precipitation.

Materials:

-

Sodium chromate (Na₂CrO₄)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of sodium chromate and calcium chloride.

-

Slowly add the calcium chloride solution to the sodium chromate solution while stirring continuously.

-

A bright yellow precipitate of this compound will form.

-

Continue stirring for a set period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and filter paper.

-

Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the collected solid in a drying oven at a temperature below 200°C to avoid dehydration. The dihydrate loses its water of hydration at 200°C to form the anhydrous salt.[1]

Characterization Techniques

Objective: To confirm the crystal structure of the synthesized CaCrO₄·2H₂O.

Methodology:

-

A small, finely ground sample of the dried CaCrO₄·2H₂O is mounted on a sample holder.

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα).

-

The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

The resulting diffraction pattern is then compared with known patterns for this compound from crystallographic databases. The crystal structure of CaCrO₄·2H₂O is reported to be monoclinic.[3]

Objective: To determine the thermal stability and water content of CaCrO₄·2H₂O.

Methodology:

-

A small, accurately weighed sample of CaCrO₄·2H₂O is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve will show a weight loss corresponding to the loss of the two water molecules, which is expected to occur around 200°C.[1][2]

Objective: To study the thermal transitions of CaCrO₄·2H₂O.

Methodology:

-

A small, weighed sample of CaCrO₄·2H₂O is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate.

-

The DSC measures the difference in heat flow between the sample and the reference.

-

An endothermic peak will be observed corresponding to the dehydration of the compound.

Visualization of Logical Relationships

The following diagram illustrates the relationship between the reactants, the synthesis process, and the resulting hydrated and anhydrous forms of calcium chromate.

Caption: Synthesis pathway and thermal conversion of this compound.

Safety and Handling

Calcium chromate is classified as a toxic and carcinogenic substance.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The visual representation of its synthesis and thermal behavior further aids in understanding the key characteristics of this compound. Due to its hazardous nature, strict adherence to safety protocols is imperative when working with this compound.

References

- 1. Calcium chromate - Wikipedia [en.wikipedia.org]

- 2. This compound | CaCrH4O6 | CID 165806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2745765A - Process of precipitating substantially anhydrous calcium chromate and product resulting therefrom - Google Patents [patents.google.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

A Technical Guide to the Spectroscopic Analysis of Calcium Chromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the spectroscopic properties of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound notable for its use as a pigment and corrosion inhibitor, but also for the toxicity associated with its hexavalent chromium content.[1][2] This guide is intended for professionals in research and development who require detailed analytical data and methodologies for the characterization of this inorganic hydrate.

Spectroscopic Data Summary

The vibrational and electronic properties of calcium chromate dihydrate can be effectively characterized using a combination of Infrared (IR), Raman, and UV-Vis spectroscopy. The presence of water of hydration gives this compound a distinct spectroscopic signature compared to its anhydrous form.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is crucial for identifying the chromate (CrO₄²⁻) functional group and the water molecules within the crystal lattice. The key vibrational modes for both the dihydrate and anhydrous forms of calcium chromate are summarized below.[1]

Table 1: FT-IR Spectroscopic Data for Calcium Chromate and its Dihydrate

| Vibrational Mode Assignment | CaCrO₄·2H₂O Wavenumber (cm⁻¹) | CaCrO₄ (Anhydrous) Wavenumber (cm⁻¹) | Notes |

| ν O–H Stretch | Broad, 3200–3500 | — | Indicates the presence of water of hydration. This broad absorption is absent in the anhydrous form. |

| δ H–O–H Bend | 1625 | — | Confirms the presence of molecular water. This peak disappears upon dehydration.[1] |

| ν₃ CrO₄ Antisymmetric Stretch | 925 | 880–900 | The splitting of this band narrows in the anhydrous phase. |

| ν₁ CrO₄ Symmetric Stretch | 900 | 858 | A slight blue-shift upon dehydration suggests shorter Cr-O bonds in the anhydrous form.[1] |

Table 2: Raman Spectroscopic Data for Calcium Chromate and its Dihydrate

| Vibrational Mode Assignment | CaCrO₄·2H₂O Wavenumber (cm⁻¹) | CaCrO₄ (Anhydrous) Wavenumber (cm⁻¹) | Notes |

| ν₃ CrO₄ Antisymmetric Stretch | 870–890 | 880–900 | |

| ν₁ CrO₄ Symmetric Stretch | 847 | 858 | The strong chromate symmetric stretch is a key identifier and its persistence confirms the retention of the CrO₄ geometry after dehydration.[1] |

UV-Vis Spectroscopy

Solid-state UV-Vis spectroscopy, typically using diffuse reflectance, provides information about the electronic transitions within the material, which are responsible for its color. As a bright yellow solid, this compound absorbs light in the violet and blue regions of the visible spectrum.[2][3] The primary absorption is due to a ligand-to-metal charge transfer (LMCT) transition from the oxygen ligands to the chromium(VI) center.

Experimental Protocols

Detailed methodologies are provided for the spectroscopic analysis of solid this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid CaCrO₄·2H₂O, primarily for identifying the water of hydration and chromate functional groups. The KBr pellet method is a standard technique for analyzing solid samples in transmission mode.[5][6]

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 200-250 mg of spectroscopic grade potassium bromide (KBr). The KBr must be kept scrupulously dry, as it is hygroscopic.[6][7]

-

First, grind the sample in the mortar to a fine powder.[6]

-

Add the KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained. Avoid excessive grinding which can introduce moisture.[6]

-

Transfer the powder mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent or translucent pellet.[6][8]

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.[5]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid CaCrO₄·2H₂O, which is complementary to the FT-IR data and particularly useful for identifying the symmetric vibrations of the chromate ion.

Methodology:

-

Sample Preparation:

-

Place a small amount of the this compound powder into a sample holder, such as a small vial or a depression on a microscope slide.[9] No extensive sample preparation is required, which is an advantage of this technique.

-

-

Data Acquisition:

-

Place the sample into the measurement chamber of a Raman spectrometer.

-

Use a laser excitation source, for example, a 532 nm or 785 nm laser.[4][9] The choice of laser wavelength may be adjusted to minimize fluorescence interference.

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100 to 4000 cm⁻¹) to cover both the chromate and water vibrational modes.

-

Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second integration, 4 accumulations).[4]

-

-

Data Processing:

-

Process the raw spectrum to remove any background fluorescence, if present, using baseline correction algorithms.

-

UV-Vis Diffuse Reflectance Spectroscopy

Objective: To measure the reflectance of solid CaCrO₄·2H₂O as a function of wavelength to understand its color and electronic properties.

Methodology:

-

Sample Preparation:

-

The sample should be a fine, homogeneous powder. If necessary, gently grind the sample.

-

Pack the powder into a sample holder with a flat, smooth surface. The holder is typically designed to be placed at the integration sphere's sample port.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.[10]

-

Calibrate the instrument using a high-reflectivity standard, such as BaSO₄ or a certified white standard, which is set as 100% reflectance.[11]

-

Place the sample at the sample port of the integrating sphere.

-

Scan the sample over the UV-Visible range (e.g., 200 to 800 nm).

-

-

Data Processing:

-

The instrument software will plot the diffuse reflectance (R) versus wavelength.

-

The reflectance data can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk transformation, F(R) = (1-R)² / 2R, which is often proportional to the absorption coefficient.[11]

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic characterization of CaCrO₄·2H₂O.

Caption: Logic for identifying the hydration state using FT-IR spectroscopy.

References

- 1. Buy this compound | 8012-75-7 [smolecule.com]

- 2. Calcium chromate - Wikipedia [en.wikipedia.org]

- 3. This compound | CaCrH4O6 | CID 165806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System [frontiersin.org]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. youtube.com [youtube.com]

- 9. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Diffuse Reflectance Spectroscopy; Applications, Standards, and Calibration (With Special Reference to Chromatography) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromatite: From Discovery to Modern Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mineral chromatite (CaCrO₄), from its initial discovery to recent advancements in the synthesis and characterization of its chemical analogue. Given the rarity of naturally occurring chromatite, this document also addresses the potential for confusion with the more common mineral, chromite, and leverages recent research on synthetic calcium chromate (B82759) to provide detailed experimental protocols and characterization data.

Discovery and History

Chromatite was first identified and named by F. J. Eckhardt and W. Heimbach in 1963.[1] The name is derived from its chemical composition, highlighting the presence of the chromate ion.[1][2]

The type locality for chromatite is Ma'ale Adumim in the Quds Governorate, West Bank, Palestine.[1][3][4] The mineral was found as earthy, yellow, powdery coatings on carbonate rocks within the Hatrurim Formation.[2][4] The geological setting is characterized by clefts in Upper Cretaceous limestones that have undergone metamorphism due to endogenous heating.[3] It is believed to have formed in an arid environment from ascending groundwater containing chromium derived from underlying bituminous phosphatic marls.[2]

Physicochemical and Crystallographic Data

Naturally occurring chromatite is a rare mineral, and as such, extensive quantitative data is limited. The available data is summarized in the tables below. For comparison and to provide a more complete dataset for researchers, data from recent studies on synthetic CaCrO₄ are also included.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | CaCrO₄ | [1][2] |

| Color | Yellow, violet, lemon | [1][2] |

| Luster | Dull, Earthy | [1] |

| Transparency | Translucent | [1] |

| Streak | Yellow, light yellow | [1][2] |

| Cleavage | None Observed | [1][2] |

| Fracture | Conchoidal | [1][2] |

| Calculated Density | 3.142 g/cm³ | [1][2] |

Crystallography

| Property | Value | Source |

| Crystal System | Tetragonal | [1] |

| Crystal Class | Ditetragonal Dipyramidal | [1] |

| Space Group | I4₁/amd | [1] |

| Unit Cell Dimensions | a = 7.242 Å, c = 6.290 Å | [1] |

| a:c Ratio | 1 : 0.869 | [1] |

| Unit Cell Volume | 329.89 ų | [1] |

Chemical Composition (Ideal)

| Element | Weight % | Oxide % |

| O | 41.005 | |

| Cr | 33.316 | CrO₃ 64.07 |

| Ca | 25.679 | CaO 35.93 |

Calculated from the ideal end-member formula CaCrO₄.

Experimental Protocols

Synthesis of CaCrO₄ Nanoparticles (Sol-Gel Auto-Combustion)

This method details the wet chemical synthesis of tetragonal CaCrO₄.

Precursors:

-

Calcium nitrate (B79036) [Ca(NO₃)₂·6H₂O]

-

Chromium nitrate [Cr(NO₃)₃·9H₂O]

-

Citric acid [C₆H₈O₆]

-

Nitric acid (as fuel)

Procedure:

-

Stoichiometric amounts of calcium nitrate and chromium nitrate are dissolved in deionized water with continuous stirring.

-

A citrate (B86180) solution is added dropwise to the nitrate solution, maintaining a nitrate-to-citrate ratio of 1:1.

-

The resulting solution is heated on a hot plate at 80-90°C with constant stirring to form a viscous gel.

-

The temperature is then increased to 250°C, at which point the gel undergoes auto-combustion, producing a voluminous, foamy powder.

Characterization Techniques

The following techniques were employed to characterize the synthesized CaCrO₄ nanoparticles:

-

X-ray Diffraction (XRD): Used to confirm the zircon-type structure and tetragonal unit cell of the synthesized CaCrO₄. The Rietveld refinement method can be applied to the XRD data for detailed structural analysis.[5][6]

-

Field Emission Scanning Electron Microscopy (FESEM): To investigate the surface morphology and polyhedral texture of the grains.[5][6]

-

Energy-Dispersive X-ray Spectroscopy (EDX): For elemental analysis to confirm the presence and stoichiometric ratios of Ca, Cr, and O.[5][6]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and the chemical (oxidation) states of the constituent ions.[5][6]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the vibrational modes corresponding to the tetrahedral and dodecahedral metal-oxide bonds.[5]

-

UV-Vis Spectroscopy: To determine the optical band gap of the material using the Tauc relation.[5]

-

Selected Area Electron Diffraction (SAED): To confirm the polycrystalline nature of the synthesized material.[5][6]

Visualizations

Experimental Workflow: Synthesis of CaCrO₄ Nanoparticles

Caption: Workflow for the sol-gel auto-combustion synthesis of CaCrO₄ nanoparticles.

Logical Relationship: Characterization Techniques

Caption: Key techniques for the characterization of synthesized CaCrO₄.

Note on "Chromite" vs. "Chromatite"

It is crucial to distinguish chromatite (CaCrO₄) from the much more common and economically important mineral chromite (FeCr₂O₄). Chromite is an iron-chromium oxide belonging to the spinel group and is the primary ore of chromium. The vast body of research on "chromium minerals" typically pertains to chromite. Researchers should be mindful of this distinction when conducting literature reviews.

Conclusion

While naturally occurring chromatite is a rare mineral with limited available data, the study of its synthetic analogue, calcium chromate, offers significant insights for researchers. The detailed experimental protocols for synthesis and characterization presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this compound, particularly in fields such as materials science and catalysis. The distinct properties of chromatite, compared to the more common chromite, warrant careful consideration in any research involving chromium-based minerals.

References

- 1. mindat.org [mindat.org]

- 2. Chromatite Mineral Data [webmineral.com]

- 3. mindat.org [mindat.org]

- 4. Photographs of mineral No. 55947: Chromatite from Ma'ale Adumim, Hatrurim formation, West Bank, Palestine (Type Locality for Chromatite) [johnbetts-fineminerals.com]

- 5. Zircon-Type CaCrO4 Chromite Nanoparticles: Synthesis, Characterization, and Photocatalytic Application for Sunlight-Induced Degradation of Rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Theoretical Yield Calculation for the Synthesis of Calcium Chromate Dihydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) (CaCrO₄) is a bright yellow inorganic compound typically found in its dihydrate form (CaCrO₄·2H₂O) when synthesized in aqueous solutions.[1] It has applications as a pigment, a corrosion inhibitor, and in electroplating.[2] For researchers and professionals in drug development and other scientific fields, precise control over synthesis reactions is paramount. The concept of theoretical yield is a cornerstone of stoichiometry, representing the maximum amount of product that can be generated from a given set of reactants under ideal conditions.[2]

This technical guide provides an in-depth methodology for calculating the theoretical yield of calcium chromate dihydrate. It covers the fundamental reaction, a detailed experimental protocol, and a step-by-step calculation, serving as a critical resource for ensuring experimental efficiency, resource optimization, and high-purity compound synthesis.

Synthesis of this compound

The most common and straightforward synthesis of calcium chromate is a precipitation reaction, specifically a double displacement or metathesis reaction.[3] This process involves mixing aqueous solutions of a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble chromate salt, like potassium chromate (K₂CrO₄).[4][5] The less soluble this compound precipitates out of the solution as a solid.[4]

The balanced chemical equation for this reaction is:

CaCl₂(aq) + K₂CrO₄(aq) → CaCrO₄(s) + 2KCl(aq) [4]

In an aqueous environment, the precipitated solid is the dihydrate form, CaCrO₄·2H₂O.[1]

Core Principles of Theoretical Yield Calculation

Calculating the theoretical yield is a fundamental process in chemistry that involves stoichiometry to determine the maximum potential product from a chemical reaction.[6] The calculation hinges on several key principles:

-

Balanced Chemical Equation: A correctly balanced equation is required to establish the molar ratio between reactants and products.[7]

-

Molar Mass: The molar mass of each reactant and product is needed to convert between mass (grams) and amount (moles).

-

Limiting Reactant: The limiting reactant is the substance that is completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.[2]

The workflow for this calculation is a logical progression from the initial reaction parameters to the final yield determination.

Caption: Logical workflow for theoretical yield calculation.

Experimental Protocol: Synthesis via Precipitation

This section details a standard laboratory procedure for the synthesis of this compound.

4.1 Materials and Reagents:

-

Calcium chloride (CaCl₂), anhydrous

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stir plate and stir bar

-

Buchner funnel and filter paper

-

Vacuum filtration flask

-

Spatula and weighing paper

-

Desiccator

4.2 Procedure:

-

Prepare Reactant Solutions:

-

Accurately weigh 10.0 g of anhydrous calcium chloride (CaCl₂). Dissolve it in 150 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

-

In a separate 400 mL beaker, accurately weigh 20.0 g of potassium chromate (K₂CrO₄). Dissolve it in 200 mL of deionized water. Stir until fully dissolved.

-

-

Precipitation:

-

Place the beaker containing the potassium chromate solution on a magnetic stir plate and begin stirring.

-

Slowly add the calcium chloride solution to the potassium chromate solution.

-

A bright yellow precipitate of this compound will form immediately.[4]

-

Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized piece of filter paper.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the reaction mixture into the funnel and apply vacuum to collect the solid precipitate.

-

Wash the precipitate with two 25 mL portions of cold deionized water to remove the soluble potassium chloride (KCl) byproduct.

-

-

Drying and Weighing:

-

Carefully transfer the filter paper and the solid product to a watch glass.

-

Place the watch glass in a desiccator to dry under vacuum until a constant mass is achieved. This ensures all water, apart from the waters of hydration, is removed.

-

The final mass of the dried solid is the actual yield .

-

Quantitative Data and Sample Calculation

This section provides the necessary data and a step-by-step calculation for the theoretical yield based on the protocol described above.

5.1 Molar Mass Data

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Calcium Chloride | CaCl₂ | 110.98[4][8] |

| Potassium Chromate | K₂CrO₄ | 194.19[9][10] |

| This compound | CaCrO₄·2H₂O | 192.10 |

| Potassium Chloride | KCl | 74.55[11] |

Note: The molar mass of CaCrO₄·2H₂O is calculated from the molar mass of anhydrous CaCrO₄ (156.07 g/mol ) and two moles of H₂O (2 x 18.015 g/mol ).[1][6]

5.2 Theoretical Yield Calculation

The following calculation is based on the masses specified in the experimental protocol.

Step 1: Calculate Moles of Reactants

-

Moles of CaCl₂:

-

Mass = 10.0 g

-

Moles = 10.0 g / 110.98 g/mol = 0.0901 moles

-

-

Moles of K₂CrO₄:

-

Mass = 20.0 g

-

Moles = 20.0 g / 194.19 g/mol = 0.1030 moles

-

Step 2: Identify the Limiting Reactant

The balanced equation shows a 1:1 molar ratio between CaCl₂ and K₂CrO₄.

-

Moles of CaCl₂ = 0.0901

-

Moles of K₂CrO₄ = 0.1030